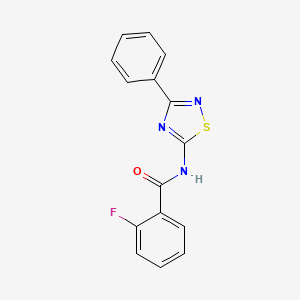

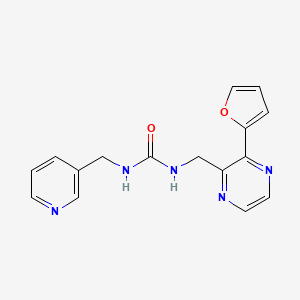

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that contains a five-member heterocyclic moiety known as 1,3,4-thiadiazole . This moiety has been the subject of considerable interest in recent years for designing new antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Physical And Chemical Properties Analysis

The compound is a white crystalline solid with a melting range of 134–136°C . Its molecular weight is 233.22 .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structure with your compound, have been found to possess antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory and Analgesic Activities

Compounds with similar structures have shown anti-inflammatory and analgesic activities . For example, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index .

Antimicrobial Activity

Thiazole derivatives, which are structurally similar to your compound, have been found to have antimicrobial properties . This suggests that “2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” could potentially have similar properties.

Antifungal Activity

Thiazole derivatives have also been found to have antifungal properties . This suggests that “2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” could potentially be used in antifungal applications.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to have antitumor or cytotoxic properties . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that “2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” could potentially be used in cancer treatment.

Neuroprotective Agents

Thiazole derivatives have been found to have neuroprotective properties . This suggests that “2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” could potentially be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name |

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS/c16-12-9-5-4-8-11(12)14(20)18-15-17-13(19-21-15)10-6-2-1-3-7-10/h1-9H,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIAQBBXJJSRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

![3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2724452.png)

![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2724454.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)

![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)